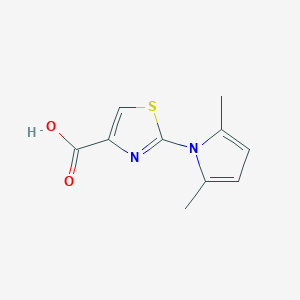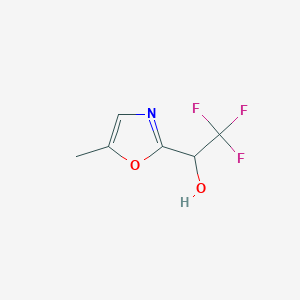![molecular formula C19H22N4O3S B2409932 N-[3-(3-methoxypropylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide CAS No. 714225-60-2](/img/structure/B2409932.png)
N-[3-(3-methoxypropylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(3-methoxypropylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide, also known as MPQX, is a quinoxaline derivative that has been studied for its potential use in scientific research. The compound has been found to have various biochemical and physiological effects, making it a promising candidate for further study.
Aplicaciones Científicas De Investigación
Fluorescent Imaging Applications
One aspect of the research on related quinoxalin-2-yl compounds involves their utility in fluorescent imaging. Studies have shown that certain analogues of quinoxalin-2-yl compounds exhibit bathochromic shifts in their ultraviolet/visible spectra upon addition of Zn(II) to the solution, making them potential candidates for Zn(II) imaging. These compounds, while generally weakly or non-fluorescent in solution, can form fluorescent complexes with Zn(II), with variations in fluorescence depending on the specific substitution pattern on the quinoxaline moiety. This indicates a potential application for N-[3-(3-methoxypropylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide in the development of novel fluorescent probes for metal ions in biological systems (M. Kimber et al., 2003).
Synthesis and Characterization
Research into the synthesis and characterization of quinoxalin-2-yl derivatives has led to the development of compounds with potential biological activity. For instance, the synthesis of quinazolin-4-ylamino derivatives containing phenylbenzenesulfonamides has been explored, with these compounds exhibiting significant in vitro antiproliferative activity against breast cancer cell lines. This demonstrates the compound's relevance in the synthesis of bioactive molecules with potential therapeutic applications (A. Sunil Kumar et al., 2019).
Anticancer and Antimicrobial Activities
The anticancer and antimicrobial potentials of quinoxalin-2-yl derivatives have also been a focus of research. Synthesized quinazoline sulfonamide derivatives have shown considerable in vitro antiproliferative activity against cancer cell lines and antimicrobial activity against bacterial strains. These findings highlight the potential of this compound and its analogues in the development of new anticancer and antimicrobial agents (A. Sunil Kumar et al., 2019).
Electroanalytical Studies
The electroanalytical properties of related sulfonamide compounds have been investigated, providing insights into their chemical behavior and potential applications in analytical chemistry. These studies have explored the voltammetric behavior of quinoxalin-2-yl sulfonamide derivatives, suggesting their utility in the development of analytical methods for the detection and quantification of similar compounds (A. Abelairas et al., 1994).
Neuroprotective Effects
Additionally, analogues of quinoxalin-2-yl compounds have been studied for their neuroprotective effects, particularly in the context of cerebral ischemia. For example, NBQX, an analogue with a related structure, has shown potency in protecting against global ischemia, underscoring the potential therapeutic benefits of this compound in neurological conditions (M. Sheardown et al., 1990).
Propiedades
IUPAC Name |
N-[3-(3-methoxypropylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-14-7-5-8-15(13-14)27(24,25)23-19-18(20-11-6-12-26-2)21-16-9-3-4-10-17(16)22-19/h3-5,7-10,13H,6,11-12H2,1-2H3,(H,20,21)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNJXTDUBRRECI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl (E)-4-[[(2S,3R)-1-ethyl-5-oxo-2-pyridin-3-ylpyrrolidin-3-yl]methylamino]-4-oxobut-2-enoate](/img/structure/B2409849.png)
![N-{4-[5-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-3-yl]phenyl}benzenesulfonamide](/img/structure/B2409850.png)

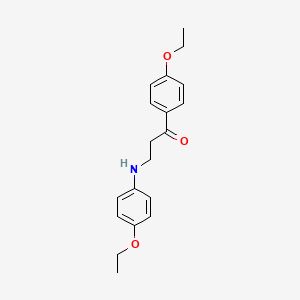
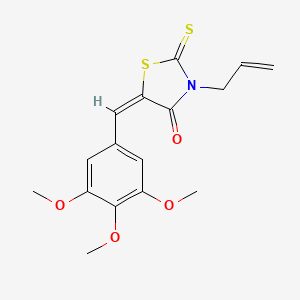

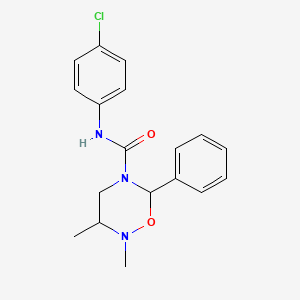
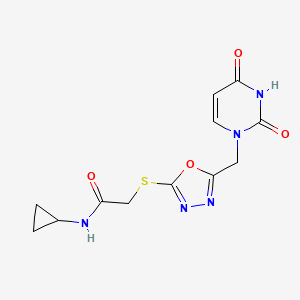
![8-(3-methoxyphenyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2409858.png)


![2-{[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylene}malononitrile](/img/structure/B2409867.png)
